1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide is a synthetic organic compound belonging to the class of benzisothiazoles This compound is characterized by the presence of a benzisothiazole ring system, which is a fused bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of o-aminothiophenol with chloroacetic acid under acidic conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with a suitable acylating agent.
Esterification: The final step involves the esterification of the acetic acid derivative with propanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the propyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzisothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives.
Scientific Research Applications
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, ethyl ester, 1,1-dioxide
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, methyl ester, 1,1-dioxide
- 1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, butyl ester, 1,1-dioxide
Uniqueness
1,2-Benzisothiazole-3-acetic acid, 2,3-dihydro-, propyl ester, 1,1-dioxide is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The propyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry.
Properties
CAS No. |
23274-77-3 |
---|---|
Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
propyl 2-(1,1-dioxo-2,3-dihydro-1,2-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C12H15NO4S/c1-2-7-17-12(14)8-10-9-5-3-4-6-11(9)18(15,16)13-10/h3-6,10,13H,2,7-8H2,1H3 |
InChI Key |
BQZLOMNAETZBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.